molecular formula C15H16N4O2 B11955196 N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea CAS No. 13252-22-7

N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea

Cat. No.: B11955196
CAS No.: 13252-22-7
M. Wt: 284.31 g/mol
InChI Key: LMFOYEUWVQZEAW-UHFFFAOYSA-N
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Description

N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea is an organic compound with a complex structure that includes both urea and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.

Industrial Production Methods

Industrial production methods for this compound often involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and can be adapted for large-scale production, although they may require careful handling of reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, primary or secondary amines, and ammonia . The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group, can produce β-amino-carbonyl compounds .

Mechanism of Action

The mechanism of action of N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes . The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with biological molecules and specific chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

13252-22-7

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

[4-[[4-(carbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C15H16N4O2/c16-14(20)18-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H3,16,18,20)(H3,17,19,21)

InChI Key

LMFOYEUWVQZEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)N)NC(=O)N

Origin of Product

United States

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